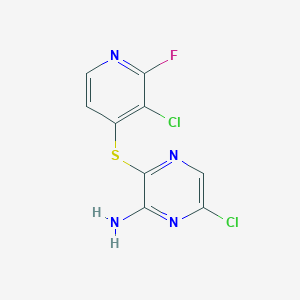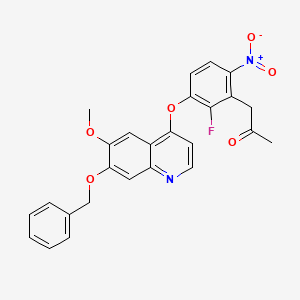
2-chloro-N-methyl-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the second position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Benzamide: The benzoyl chloride is reacted with methylamine (CH₃NH₂) to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-chloro-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methyl-3-(trifluoromethyl)benzylamine.
Oxidation: Formation of N-methyl-3-(trifluoromethyl)benzamide N-oxide.
科学研究应用
2-chloro-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom and the benzamide core contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzylamine
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Uniqueness
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzamide core. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. Additionally, the methyl group on the nitrogen atom enhances the compound’s reactivity and potential for further chemical modifications.
属性
分子式 |
C9H7ClF3NO |
|---|---|
分子量 |
237.60 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI 键 |
HDRFCLZJPZHCDO-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


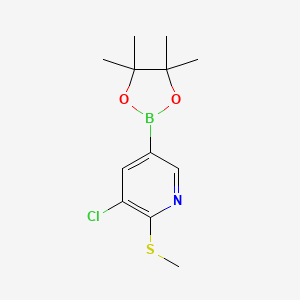
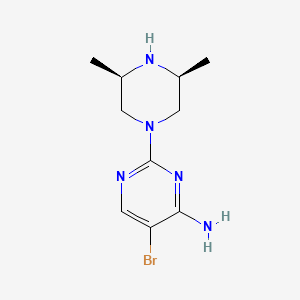
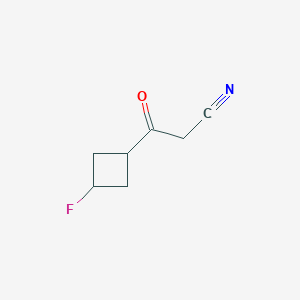
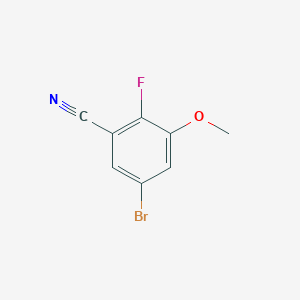
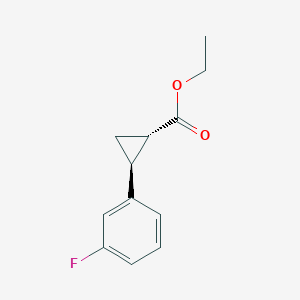

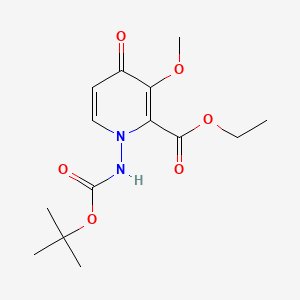
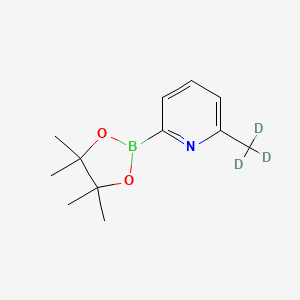
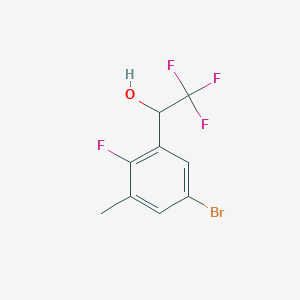

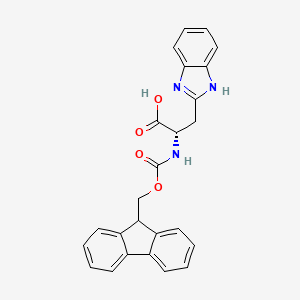
![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)
